Cas no 1896160-38-5 (6-(p-Tolyl)pyridazine-4-carboxylic acid)

6-(p-Tolyl)pyridazine-4-carboxylic acid is a heterocyclic compound featuring a pyridazine core substituted with a p-tolyl group at the 6-position and a carboxylic acid moiety at the 4-position. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of biologically active molecules. The presence of both aromatic and carboxylic acid functional groups enhances its reactivity, enabling versatile derivatization for applications in medicinal chemistry and material science. Its well-defined chemical properties and stability under standard conditions ensure consistent performance in synthetic workflows. The compound is typically supplied with high purity, making it suitable for research and industrial-scale applications.
6-(p-Tolyl)pyridazine-4-carboxylic acid structure
1896160-38-5 structure
商品名:6-(p-Tolyl)pyridazine-4-carboxylic acid
CAS番号:1896160-38-5
MF:C12H10N2O2
メガワット:214.220002651215
CID:5044765

6-(p-Tolyl)pyridazine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 6-(p-tolyl)pyridazine-4-carboxylic acid
    • 6-(4-methylphenyl)pyridazine-4-carboxylic acid
    • 6-(p-Tolyl)pyridazine-4-carboxylic acid
    • インチ: 1S/C12H10N2O2/c1-8-2-4-9(5-3-8)11-6-10(12(15)16)7-13-14-11/h2-7H,1H3,(H,15,16)
    • InChIKey: IQCKRZWPNZYICT-UHFFFAOYSA-N
    • ほほえんだ: OC(C1=CN=NC(=C1)C1C=CC(C)=CC=1)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 249
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 63.1

6-(p-Tolyl)pyridazine-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1967-2894-10g
6-(p-tolyl)pyridazine-4-carboxylic acid
1896160-38-5 95%+
10g
$2512.0 2023-09-06
Life Chemicals
F1967-2894-0.5g
6-(p-tolyl)pyridazine-4-carboxylic acid
1896160-38-5 95%+
0.5g
$568.0 2023-09-06
TRC
P273991-1g
6-(p-tolyl)pyridazine-4-carboxylic acid
1896160-38-5
1g
$ 865.00 2022-06-03
Life Chemicals
F1967-2894-0.25g
6-(p-tolyl)pyridazine-4-carboxylic acid
1896160-38-5 95%+
0.25g
$539.0 2023-09-06
Life Chemicals
F1967-2894-5g
6-(p-tolyl)pyridazine-4-carboxylic acid
1896160-38-5 95%+
5g
$1794.0 2023-09-06
TRC
P273991-500mg
6-(p-tolyl)pyridazine-4-carboxylic acid
1896160-38-5
500mg
$ 550.00 2022-06-03
Life Chemicals
F1967-2894-2.5g
6-(p-tolyl)pyridazine-4-carboxylic acid
1896160-38-5 95%+
2.5g
$1196.0 2023-09-06
TRC
P273991-100mg
6-(p-tolyl)pyridazine-4-carboxylic acid
1896160-38-5
100mg
$ 135.00 2022-06-03
Life Chemicals
F1967-2894-1g
6-(p-tolyl)pyridazine-4-carboxylic acid
1896160-38-5 95%+
1g
$598.0 2023-09-06

6-(p-Tolyl)pyridazine-4-carboxylic acid 関連文献

6-(p-Tolyl)pyridazine-4-carboxylic acidに関する追加情報

6-(p-Tolyl)pyridazine-4-carboxylic acid: A Comprehensive Overview

The compound 6-(p-Tolyl)pyridazine-4-carboxylic acid, identified by the CAS number 1896160-38-5, is a fascinating molecule with significant potential in various fields of chemistry and materials science. This compound belongs to the class of pyridazine derivatives, which are known for their unique electronic properties and structural versatility. The presence of the p-tolyl group at the 6-position and the carboxylic acid group at the 4-position introduces a combination of electron-donating and electron-withdrawing functionalities, making it a valuable substrate for further chemical modifications and applications.

Recent studies have highlighted the importance of pyridazine derivatives in drug discovery and materials science. For instance, researchers have explored the role of 6-(p-Tolyl)pyridazine-4-carboxylic acid in designing novel anti-cancer agents. The compound's ability to interact with specific biological targets, such as protein kinases, has been a focal point of recent investigations. These studies underscore the potential of this compound as a lead molecule for developing therapeutically relevant compounds.

In terms of synthesis, the preparation of 6-(p-Tolyl)pyridazine-4-carboxylic acid involves a multi-step process that typically begins with the formation of pyridazine intermediates. The introduction of the p-tolyl group is achieved through nucleophilic aromatic substitution or coupling reactions, depending on the specific conditions employed. The carboxylic acid functionality is then introduced via oxidation or hydrolysis steps, ensuring the final product's desired properties.

The structural features of this compound make it an ideal candidate for exploring its electronic properties in organic electronics. Recent advancements in computational chemistry have enabled researchers to predict the electronic behavior of 6-(p-Tolyl)pyridazine-4-carboxylic acid with high accuracy. These simulations suggest that the compound exhibits favorable charge transport properties, which could be exploited in organic field-effect transistors (OFETs) and related devices.

In addition to its electronic applications, 6-(p-Tolyl)pyridazine-4-carboxylic acid has shown promise in catalysis. Its ability to act as a ligand in metal complexes has been explored in recent studies, particularly in asymmetric catalysis and hydrogenation reactions. The steric and electronic effects introduced by the p-tolyl and carboxylic acid groups play a crucial role in determining the catalytic activity and selectivity of these complexes.

The synthesis and characterization of CAS No 1896160-38-5 have also been optimized using green chemistry principles. Researchers have developed environmentally friendly methods that minimize waste generation and reduce energy consumption during the synthesis process. These advancements align with global efforts to promote sustainable chemical practices while maintaining high yields and product quality.

In conclusion, 6-(p-Tolyl)pyridazine-4-carboxylic acid, with its unique structural features and versatile functional groups, represents a valuable compound for both academic research and industrial applications. Its potential in drug discovery, organic electronics, catalysis, and green chemistry highlights its significance in contemporary chemical research. As new studies continue to emerge, this compound is expected to contribute even more to advancing our understanding of pyridazine derivatives and their practical applications.

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